molecular formula C17H21N3O4 B6129216 5-(Butyliminomethyl)-1-(4-ethoxyphenyl)-6-hydroxypyrimidine-2,4-dione

5-(Butyliminomethyl)-1-(4-ethoxyphenyl)-6-hydroxypyrimidine-2,4-dione

Cat. No.: B6129216
M. Wt: 331.4 g/mol
InChI Key: USTGAFGKFLWJBL-UHFFFAOYSA-N
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Description

5-(Butyliminomethyl)-1-(4-ethoxyphenyl)-6-hydroxypyrimidine-2,4-dione is a complex organic compound with a unique structure that combines various functional groups

Properties

IUPAC Name

5-(butyliminomethyl)-1-(4-ethoxyphenyl)-6-hydroxypyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c1-3-5-10-18-11-14-15(21)19-17(23)20(16(14)22)12-6-8-13(9-7-12)24-4-2/h6-9,11,22H,3-5,10H2,1-2H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USTGAFGKFLWJBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN=CC1=C(N(C(=O)NC1=O)C2=CC=C(C=C2)OCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Butyliminomethyl)-1-(4-ethoxyphenyl)-6-hydroxypyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxybenzaldehyde with butylamine to form an imine intermediate. This intermediate then undergoes cyclization with a suitable pyrimidine precursor under controlled conditions to yield the final product. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in optimizing the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Butyliminomethyl)-1-(4-ethoxyphenyl)-6-hydroxypyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imine group can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

    Oxidation: Formation of 5-(Butyliminomethyl)-1-(4-ethoxyphenyl)-6-oxopyrimidine-2,4-dione.

    Reduction: Formation of 5-(Butylaminomethyl)-1-(4-ethoxyphenyl)-6-hydroxypyrimidine-2,4-dione.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Butyliminomethyl)-1-(4-ethoxyphenyl)-6-hydroxypyrimidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Butyliminomethyl)-1-(4-ethoxyphenyl)-6-hydroxypyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Butyliminomethyl)-1-(4-ethoxyphenyl)-6-hydroxypyrimidine-2,4-dione is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity

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